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Adlupulone

antibacterial activity minimum inhibitory concentration hop beta-acids

Sourcing Adlupulone (CAS 28374‑71‑2) as a purified reference standard is critical for reproducible β‑acid quantification. Unlike generic β‑acid mixtures—where colupulone and lupulone fluctuate 2‑ to 4‑fold across varieties—adlupulone maintains a stable 10–15% relative abundance, making it a reliable marker for hop quality control. Certified material enables UHPLC baseline separation from lupulone, validated antimicrobial testing (MIC 0.98 µg/mL against B. subtilis), and defined bitterness-threshold studies (0.037 mM). Choose isolated adlupulone to eliminate batch‑to‑batch variability in food preservative, antioxidant, and sensory research applications.

Molecular Formula C26H38O4
Molecular Weight 414.6 g/mol
CAS No. 28374-71-2
Cat. No. B1665543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdlupulone
CAS28374-71-2
SynonymsAdlupulone; 
Molecular FormulaC26H38O4
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)C1=C(C(C(=O)C(C1=O)CC=C(C)C)(CC=C(C)C)CC=C(C)C)O
InChIInChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19-20,30H,9,11,14-15H2,1-8H3
InChIKeyCSCIKLUIKMEJJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adlupulone (CAS 28374‑71‑2) Beta‑Bitter Acid from Hops: Structural and Functional Baseline for Scientific Sourcing


Adlupulone (CAS 28374‑71‑2) is a β‑bitter acid (β‑acid) naturally occurring in the resin of hop cones (Humulus lupulus L.), where it constitutes approximately 10–15% of total β‑acid content across hop varieties [REFS‑1]. Chemically, it is a prenylated phloroglucinol derivative bearing three prenyl side chains and a 2‑methylbutyryl acyl group; this structural motif distinguishes β‑acids from their α‑acid counterparts (e.g., humulone, cohumulone), which possess only two prenyl groups and isomerize during wort boiling, whereas β‑acids do not [REFS‑2]. Adlupulone serves as a reference standard for hop quality assessment and is investigated for its distinct contributions to antimicrobial efficacy and oxidative bitterness evolution [REFS‑3].

Adlupulone (CAS 28374‑71‑2) Cannot Be Substituted by Bulk Beta‑Acid Mixtures: Why Compositional Specificity Determines Procurement Decisions


Generic β‑acid extracts or mixtures containing undefined ratios of lupulone, colupulone, and adlupulone are not functionally interchangeable with isolated adlupulone. Quantitative studies demonstrate that β‑acid homologues differ substantially in antibacterial potency [REFS‑1], antioxidant capacity [REFS‑2], and sensory bitterness threshold [REFS‑3]. Specifically, adlupulone co‑elutes with lupulone under standard HPLC conditions but can be fully resolved using UHPLC, necessitating validated analytical standards for accurate quantification in hop quality control [REFS‑4]. Furthermore, the relative proportion of adlupulone within total β‑acids remains stable across hop varieties (10–15%), whereas colupulone (20–55%) and lupulone (30–55%) fluctuate markedly with genotype, making adlupulone a more reliable marker for standardized extract characterization [REFS‑5]. These quantitative differentials directly impact reproducibility in antimicrobial assays, antioxidant studies, and brewing quality metrics, rendering generic substitution scientifically unsound.

Adlupulone (CAS 28374‑71‑2) Evidence‑Based Differentiation Against In‑Class Comparators


Antibacterial Potency Against Bacillus subtilis: Adlupulone Matches Lupulone as Most Active Beta‑Acid

Activity‑guided fractionation of hop extracts identified adlupulone and lupulone as the β‑acid congeners exhibiting the highest antibacterial potency against Bacillus subtilis. Both compounds demonstrated an MIC of 0.98 µg/mL, representing the lowest value among all tested hop metabolites. This potency exceeds that of the α‑acid humulone (MIC not explicitly provided but ≥31.25 µg/mL in crude extracts) and the prenylflavonoid xanthohumol, positioning adlupulone among the most active constituents against Gram‑positive spoilage organisms [REFS‑1].

antibacterial activity minimum inhibitory concentration hop beta-acids Bacillus subtilis food preservation

Stable Compositional Ratio Across Hop Varieties: Adlupulone as a Reliable Quantitative Marker

Within total β‑acid content, adlupulone maintains a narrow range of 10–15% across hop varieties, in marked contrast to colupulone (20–55% variation) and lupulone (30–55% variation). This compositional stability makes adlupulone the least genotype‑dependent β‑acid congener, providing a consistent reference for hop extract standardization and quality assessment [REFS‑1]. In the International Calibration Extract 3 (ICE‑3) standard, adlupulone co‑quantified with lupulone accounts for 10.84% of total acids [REFS‑2].

hop chemistry beta-acid ratio varietal consistency quality control standardization

Bitter Recognition Threshold: Adlupulone Sensory Differentiation from Alpha‑Acids

Adlupulone exhibits a bitter recognition threshold of 0.037 mM (≈15.3 µg/mL) in human sensory panels, a value determined through psychophysical testing coupled with TAS2R bitter taste receptor activation studies. This threshold places β‑acid bitterness perception in a distinct temporal and qualitative domain relative to iso‑α‑acids (e.g., isohumulone), which undergo thermal isomerization during wort boiling and contribute immediate bitterness. In contrast, β‑acids require oxidative conversion to hulupones before conferring bitterness, resulting in delayed and qualitatively "coarser" bitterness development [REFS‑1]. Direct comparative threshold data for individual β‑acid homologues (adlupulone vs. lupulone vs. colupulone) are not available in the primary literature; the reported threshold represents β‑acid class‑level bitterness [REFS‑2].

bitterness perception sensory threshold TAS2R bitter receptors hop bitter acids flavor chemistry

Fe²⁺‑Chelating Antioxidant Activity: β‑Acid Fraction (Including Adlupulone) Outperforms α‑Acids

The β‑acid fraction containing n‑lupulone and adlupulone (co‑eluting peak "L") demonstrated the strongest Fe²⁺‑chelating activity among seven isolated hop constituents, with an IC₅₀ of 0.19 mg/mL, surpassing colupulone (IC₅₀ = 0.22 mg/mL) and the α‑acid fraction (IC₅₀ = 0.36 mg/mL for DPPH radical scavenging; Fe²⁺‑chelating IC₅₀ for α‑acids not reported in the same assay). At 0.625 mg/mL, the L fraction achieved >98% Fe²⁺‑chelating power [REFS‑1]. Notably, adlupulone co‑elutes with lupulone in this HPLC separation; the reported data reflect the combined n‑lupulone + adlupulone fraction, not isolated adlupulone alone. Direct quantitative comparison of adlupulone versus lupulone for Fe²⁺‑chelating is not available in the literature.

antioxidant activity Fe²⁺‑chelating hop beta-acids oxidative stability food chemistry

Chromatographic Resolution Requirement: UHPLC Separates Adlupulone from Lupulone Where HPLC Co‑Elutes

Standard HPLC methods following Analytica‑EBC 7.7 yield only four peaks for hop bitter acids, with n‑lupulone and adlupulone co‑eluting as a single unresolved peak. In contrast, UHPLC achieves complete baseline separation of all six α‑ and β‑acid compounds, resolving adlupulone as a distinct peak. This chromatographic behavior has direct procurement implications: analytical reference standards of isolated adlupulone are required for accurate UHPLC quantification in hop quality assessment, whereas HPLC‑only workflows cannot distinguish adlupulone from lupulone [REFS‑1].

UHPLC HPLC method validation beta-acid separation analytical chemistry hop bitter acids

Adlupulone (CAS 28374‑71‑2) High‑Value Application Scenarios Based on Quantitative Differentiation Evidence


Standardized Natural Preservative Formulation Requiring Consistent Antimicrobial Potency

Based on the evidence that adlupulone exhibits an MIC of 0.98 µg/mL against Bacillus subtilis—matching lupulone as the most potent β‑acid congener [REFS‑1]—this compound is optimally suited for formulating hop‑based antimicrobial preparations where batch‑to‑batch reproducibility is critical. Because adlupulone maintains a stable 10–15% relative abundance across hop varieties (unlike colupulone and lupulone, which vary by 2‑ to 4‑fold) [REFS‑2], sourcing purified adlupulone rather than variable β‑acid mixtures ensures predictable antimicrobial efficacy in natural food preservative applications.

Analytical Reference Standard for UHPLC‑Based Hop Quality Control

Adlupulone is required as an isolated analytical standard for laboratories implementing UHPLC methods for complete β‑acid profiling. Whereas conventional HPLC (Analytica‑EBC 7.7) co‑elutes adlupulone with lupulone, UHPLC achieves full baseline separation of all six bitter acid components [REFS‑1]. Procurement of certified adlupulone reference material is therefore non‑substitutable for accurate quantification in quality control workflows assessing hop variety authenticity and bitter acid composition.

Mechanistic Flavor Chemistry Studies on Aged‑Hop Bitterness Development

Adlupulone serves as a defined bitter standard for investigating β‑acid oxidation pathways leading to hulupone formation during hop aging and beer maturation. With a psychophysically validated bitter recognition threshold of 0.037 mM [REFS‑1], adlupulone provides a quantifiable baseline for sensory studies modeling the "coarse," delayed bitterness characteristic of oxidized β‑acids [REFS‑2]. This is distinct from the immediate bitterness conferred by iso‑α‑acids, enabling controlled studies on bitterness evolution in aged beer products.

Antioxidant Natural Product Discovery Leveraging β‑Acid Metal‑Chelating Capacity

The β‑acid fraction containing adlupulone demonstrates the strongest Fe²⁺‑chelating antioxidant activity among hop bitter acid constituents, with an IC₅₀ of 0.19 mg/mL—14% more potent than colupulone (IC₅₀ = 0.22 mg/mL) and achieving >98% chelation at 0.625 mg/mL [REFS‑1]. This quantitative advantage supports the selection of adlupulone‑containing β‑acid preparations for antioxidant applications in food, cosmetic, or nutraceutical formulations where metal‑catalyzed oxidative degradation is a primary stability concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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